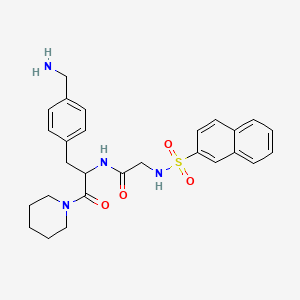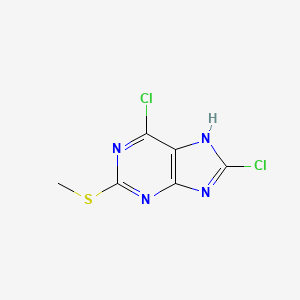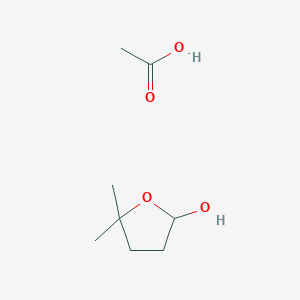
Acetic acid;5,5-dimethyloxolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,5-dimethyloxolan-2-ol can be achieved through several methods. One common approach involves the reaction of 5,5-dimethyloxolan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound along with acetic acid as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by the reaction with 5,5-dimethyloxolan-2-ol. This process can be catalyzed by metal carbonyl complexes to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;5,5-dimethyloxolan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
Acetic acid;5,5-dimethyloxolan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;5,5-dimethyloxolan-2-ol involves its interaction with biological membranes and enzymes. The compound can disrupt cell membranes, leading to leakage of cellular contents and inhibition of microbial growth . Additionally, it may interfere with enzyme activity by modifying the active sites or altering the enzyme’s conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-dimethyltetrahydrofuran-2-ol: Shares the cyclic ether structure but lacks the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the cyclic ether component.
Uniqueness
Acetic acid;5,5-dimethyloxolan-2-ol is unique due to its combination of acetic acid and cyclic ether properties, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
103216-14-4 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
acetic acid;5,5-dimethyloxolan-2-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-6(2)4-3-5(7)8-6;1-2(3)4/h5,7H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
ZMTMTQBSWISPAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC1(CCC(O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
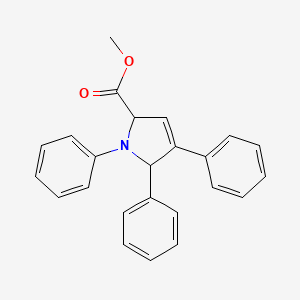
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
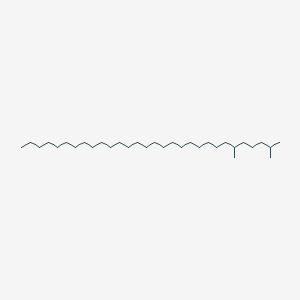

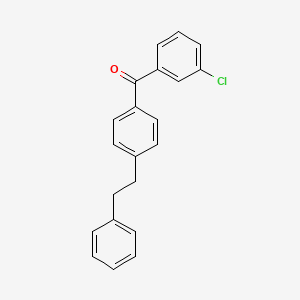
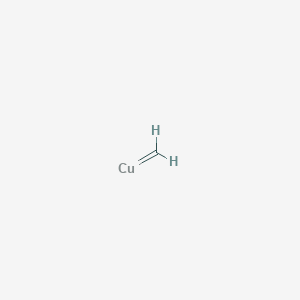
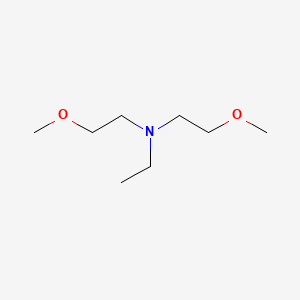
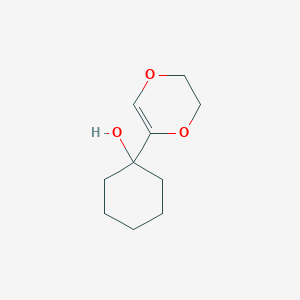
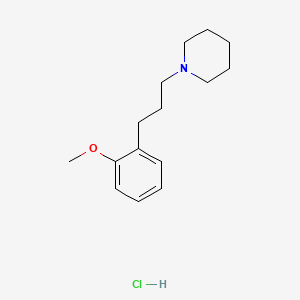
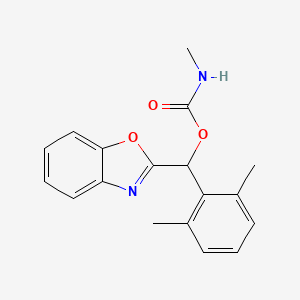
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
